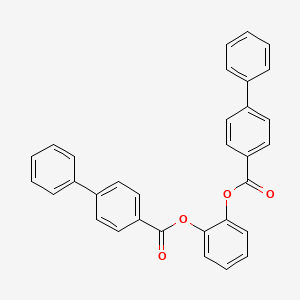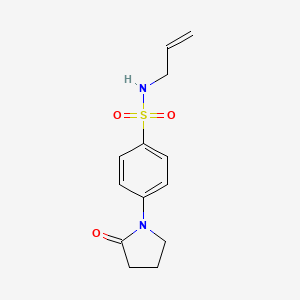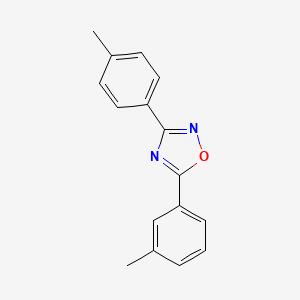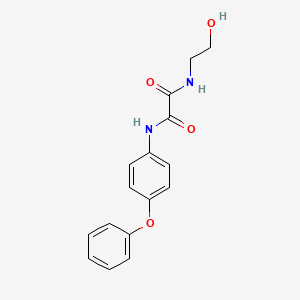![molecular formula C21H24N2O3 B4894857 2-(2-methylphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B4894857.png)
2-(2-methylphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methylphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide, also known as MPCCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPCCA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 404.49 g/mol. In
Mécanisme D'action
The mechanism of action of 2-(2-methylphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. 2-(2-methylphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. It has also been found to inhibit the production of pro-inflammatory cytokines, reducing inflammation in the body.
Biochemical and physiological effects:
2-(2-methylphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide has been found to exhibit potent biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. 2-(2-methylphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide has also been found to inhibit the production of pro-inflammatory cytokines, reducing inflammation in the body. In addition, 2-(2-methylphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide has been found to exhibit low toxicity, making it a potential candidate for further research and development.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(2-methylphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide in lab experiments include its potent anticancer and anti-inflammatory activity, low toxicity, and high purity. However, there are also limitations to using 2-(2-methylphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide in lab experiments, including the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on 2-(2-methylphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide. One direction is to further explore its mechanism of action and potential side effects. Another direction is to investigate its potential applications in other fields, such as neurodegenerative diseases and cardiovascular diseases. Additionally, research can be conducted to optimize the synthesis method of 2-(2-methylphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide to enhance its yield and purity. Overall, 2-(2-methylphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide has shown promising potential for various applications, and further research is needed to fully understand its potential.
Méthodes De Synthèse
The synthesis of 2-(2-methylphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide involves the reaction between 2-(2-methylphenoxy)acetic acid and 4-(1-piperidinylcarbonyl)aniline in the presence of a coupling agent. The reaction takes place under mild conditions and yields 2-(2-methylphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide with high purity. The synthesis method has been optimized to enhance the yield and purity of 2-(2-methylphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide, making it suitable for various research applications.
Applications De Recherche Scientifique
2-(2-methylphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide has been extensively studied for its potential applications in various fields. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and melanoma. 2-(2-methylphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide has also been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma.
Propriétés
IUPAC Name |
2-(2-methylphenoxy)-N-[4-(piperidine-1-carbonyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-16-7-3-4-8-19(16)26-15-20(24)22-18-11-9-17(10-12-18)21(25)23-13-5-2-6-14-23/h3-4,7-12H,2,5-6,13-15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJYTUVHIUZACIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methylphenoxy)-N-[4-(piperidin-1-ylcarbonyl)phenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[3-(2-bromophenoxy)propoxy]quinoline](/img/structure/B4894776.png)
![methyl N-(2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-beta-alaninate](/img/structure/B4894777.png)
![N-[5-(2-fluorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B4894783.png)

![17-(4-ethoxyphenyl)-1-(1-hydroxyethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4894795.png)
![N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-2-furamide](/img/structure/B4894802.png)
![4-(2-methoxy-4-nitrophenyl)-1-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4894805.png)
![5-phenyl-3-[(4-pyridinylmethyl)amino]-2-cyclohexen-1-one](/img/structure/B4894811.png)

![2-chloro-N-{3-[(2-methylbenzoyl)amino]phenyl}-4-nitrobenzamide](/img/structure/B4894819.png)
![N-methyl-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4894822.png)

![2-(4-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B4894858.png)
